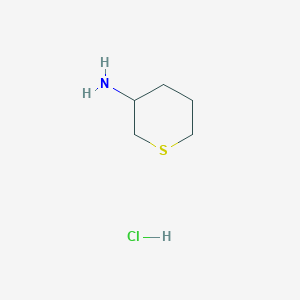

Thian-3-amine hydrochloride

Description

Foundational Significance of Thian-3-amine (B2788540) Hydrochloride in Heterocyclic Chemistry

The significance of Thian-3-amine hydrochloride in heterocyclic chemistry stems from its unique structural features: a saturated sulfur-containing ring and a primary amine functional group. Saturated heterocycles like the thiane (B73995) ring are crucial scaffolds in medicinal chemistry and materials science. The incorporation of a sulfur atom can influence the molecule's conformation and metabolic stability.

The amine group at the 3-position serves as a key reactive handle for a multitude of chemical transformations. It can participate in reactions such as N-acylation, N-alkylation, and condensation reactions to form a wide array of more complex derivatives. organic-chemistry.org For instance, the amine can be reacted with various electrophiles to construct amides, sulfonamides, and substituted amines, thereby enabling the synthesis of diverse chemical libraries for screening purposes. The synthesis of amino-N-heterocyclic aromatic compounds has gained considerable significance, particularly for applications in medicinal chemistry. researchgate.net While specific, widely published applications for this compound itself are specialized, its availability as a research chemical indicates its role as a precursor or building block. sigmaaldrich.comenaminestore.comechemi.com It is used in the synthesis of more complex molecules where the thiane moiety is a desired structural element.

Broad Academic Context and Research Trajectories for Amine Hydrochlorides

Amine hydrochlorides, as a class of compounds, are fundamental in contemporary chemical research and industry. The conversion of amines into their hydrochloride salts is a common and important practice for several reasons. This salt formation often renders the compounds more stable, crystalline, and water-soluble, which facilitates their purification, handling, and bioavailability in pharmaceutical contexts. spectroscopyonline.com

The research applications for amine hydrochlorides are extensive and cut across multiple scientific disciplines:

Organic Synthesis: They serve as crucial intermediates in the synthesis of a vast range of products, including pharmaceuticals and agrochemicals. chemicalbook.com The hydrochloride salt can be easily converted back to the free amine, often in situ, for subsequent reactions. organic-chemistry.org

Pharmaceutical Development: Many active pharmaceutical ingredients (APIs) containing an amine group are formulated as hydrochloride salts to improve their physical and chemical properties. spectroscopyonline.com Amine hydrochlorides are key intermediates in the synthesis of various drugs. chemimpex.com

Materials Science: Amine hydrochlorides are utilized in the creation of advanced materials. For example, they are employed in the layer-by-layer fabrication of polymeric nano thin films for applications such as the photodegradation of pollutants. tandfonline.com They are also used to prepare cationic polymers. chemicalbook.com

Industrial Applications: In industrial settings like refineries, organic amines and their hydrochloride salts are studied and used to control corrosion. researchgate.net

Interactive Data Table: General Research Applications of Amine Hydrochlorides

| Research Area | Application | Key Benefits | Representative Examples |

| Pharmaceuticals | Intermediates in drug synthesis; Formulation of APIs | Enhanced stability and solubility spectroscopyonline.com | N-(2-Chloroethyl) dimethylamine (B145610) hydrochloride for wound dressing applications chemicalbook.com |

| Organic Chemistry | Building blocks and reagents in synthesis | Stable, easy-to-handle source of amine functionality spectroscopyonline.com | Used as intermediates in the production of various chemicals |

| Materials Science | Monomers for polymerization; Surface modification | Creation of functional polymers and advanced materials chemimpex.comtandfonline.com | Poly(allylamine hydrochloride) for fabricating nano thin films tandfonline.com |

| Industrial Chemistry | Corrosion inhibitors; Chelating agents | Control of chemical processes in industrial environments chemicalbook.comresearchgate.net | Use in refinery overhead systems to neutralize acids researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

thian-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNXWAOKBRSNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-59-7 | |

| Record name | thian-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Complex Chemical Transformations of Thian 3 Amine Hydrochloride

Mechanistic Pathways of Amine-Acid Interactions

The chemistry of Thian-3-amine (B2788540) hydrochloride is fundamentally influenced by the interaction between the basic amine group and the acidic hydrochloride component.

Formation and Neutralization of Ammonium (B1175870) Salts

Thian-3-amine hydrochloride is an ammonium salt formed through the acid-base reaction between the primary amine, Thian-3-amine, and hydrochloric acid (HCl). In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid. This results in the formation of the thian-3-ammonium cation and the chloride anion, which are ionically bonded.

This conversion into a salt dramatically alters the compound's physical properties, most notably increasing its water solubility and thermal stability compared to the free amine base. nih.govrsc.org This property is often exploited in pharmaceutical applications to improve the bioavailability of amine-containing drugs. rsc.orgnih.gov

The formation of the salt is a reversible process. The original Thian-3-amine can be regenerated by neutralizing the hydrochloride salt with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion (OH⁻) deprotonates the thian-3-ammonium cation, reforming the neutral amine and producing water and sodium chloride. nih.gov

Table 1: Formation and Neutralization of this compound

| Reaction | Reactant 1 | Reactant 2 | Product(s) |

|---|---|---|---|

| Formation | Thian-3-amine | Hydrochloric Acid | This compound |

| Neutralization | this compound | Sodium Hydroxide | Thian-3-amine + Sodium Chloride + Water |

Protonation Equilibria and their Influence on Reactivity

In an aqueous solution, this compound exists in a dynamic equilibrium between its protonated form (thian-3-ammonium ion) and its neutral, deprotonated form (free Thian-3-amine). The position of this equilibrium is dependent on the pH of the solution and is quantified by the pKa value of the conjugate acid (the thian-3-ammonium ion).

At a pH below the pKa, the protonated form predominates. In this state, the nitrogen atom's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic and unavailable to participate in reactions that require a nucleophilic amine. nih.gov Conversely, at a pH above the pKa, the deprotonated, free amine form is the major species. The free amine possesses a lone pair of electrons on the nitrogen, making it a potent nucleophile capable of attacking electrophilic centers. nih.gov This pH-dependent equilibrium is crucial as it governs the reactivity of the amine group in various chemical transformations. For reactions such as alkylation, acylation, or condensation, the pH must often be adjusted to a level where a sufficient concentration of the nucleophilic free amine is present. nih.gov

Reactivity Profiles of the Amine Functional Group

The primary amine of the Thian-3-amine moiety is the principal site of reactivity, enabling a range of functional group transformations.

Polyalkylation and Quaternization Processes

As a primary amine, Thian-3-amine can undergo sequential alkylation reactions with alkyl halides through nucleophilic substitution (Sₙ2 mechanism). The reaction typically requires a base to neutralize the hydrogen halide formed in each step, thus regenerating the nucleophilic amine for subsequent alkylation. nih.gov

The process can proceed in a stepwise manner:

Monoalkylation: Reaction with one equivalent of an alkyl halide yields a secondary amine.

Dialkylation: The resulting secondary amine can react further with another equivalent of the alkyl halide to form a tertiary amine.

Quaternization: The tertiary amine can undergo a final alkylation to produce a quaternary ammonium salt. In this step, the nitrogen atom bears a permanent positive charge, and no further alkylation is possible. nih.gov

Controlling the stoichiometry of the alkylating agent is critical to selectively obtain the desired product (secondary, tertiary, or quaternary). Using an excess of the alkyl halide and a suitable base will drive the reaction towards the formation of the quaternary ammonium salt. nih.govmdpi.com

Table 2: Stepwise Alkylation of Thian-3-amine

| Step | Starting Material | Reagent | Product Type |

|---|---|---|---|

| 1 | Thian-3-amine | 1 eq. Alkyl Halide | Secondary Amine |

| 2 | N-Alkyl-thian-3-amine | 1 eq. Alkyl Halide | Tertiary Amine |

| 3 | N,N-Dialkyl-thian-3-amine | 1 eq. Alkyl Halide | Quaternary Ammonium Salt |

Condensation Reactions with Aldehydes and Ketones Leading to Imine Formation

Thian-3-amine reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is reversible. nih.govlibretexts.org

The mechanism involves two key stages:

Nucleophilic Addition: The nucleophilic nitrogen of the free Thian-3-amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation results in the formation of a carbon-nitrogen double bond (C=N), characteristic of an imine. nih.gov

The pH of the reaction medium is a critical factor. The reaction rate is maximal at a mildly acidic pH (around 4-5). If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, there will be insufficient acid to catalyze the dehydration of the carbinolamine intermediate. nih.gov

Table 3: Imine Formation from Thian-3-amine

| Carbonyl Compound | Product Name |

|---|---|

| Formaldehyde | N-(Thian-3-yl)methanimine |

| Acetaldehyde | N-(Thian-3-yl)ethanimine |

| Acetone | N-(Thian-3-yl)propan-2-imine |

Advanced Chemical Transformations Involving the Thian-3-amine Moiety

Beyond the fundamental reactions of the amine group, the Thian-3-amine scaffold can participate in more complex transformations, including the formation of amides, which are of significant importance in medicinal and materials chemistry.

N-Acylation to Form Amides

One of the most important derivatizations of primary amines is N-acylation, the reaction with carboxylic acid derivatives to form amides. researchgate.net This transformation is a robust method for creating a stable amide bond. Thian-3-amine can be readily acylated using various acylating agents:

Acyl Chlorides and Acid Anhydrides: These are highly reactive acylating agents that react rapidly with Thian-3-amine, often exothermically. The reaction with an acyl chloride produces an amide and hydrogen chloride, which is typically neutralized by adding a non-nucleophilic base (like triethylamine (B128534) or pyridine) or by using an excess of the starting amine. nih.gov

Carboxylic Acids: Direct reaction with carboxylic acids to form amides requires high temperatures to drive off water or the use of coupling agents (e.g., carbodiimides like DCC or EDC). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

The resulting N-acyl thian-3-amines are significantly less basic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This transformation is crucial for peptide synthesis and for modifying the biological properties of amine-containing molecules. nih.govresearchgate.net

Ring Transformations and Rearrangement Reactions (e.g., 1,3-thiazine derivatives)

The heterocyclic core of thiane (B73995) derivatives can undergo significant structural changes through ring transformation reactions. These reactions often proceed via a mechanism involving nucleophilic addition, ring opening, and subsequent ring closure, sometimes referred to as the SN(ANRORC) mechanism. While specific studies on this compound are not extensively detailed in the literature, plausible pathways for its transformation into 1,3-thiazine derivatives can be postulated based on known heterocyclic chemistry. clockss.orgpharmacophorejournal.com

A potential mechanism involves the initial attack of a nucleophile at an electrophilic carbon of the thiane ring, which could be activated by a neighboring functional group. This is followed by cleavage of a carbon-sulfur or carbon-nitrogen bond, leading to a ring-opened intermediate. clockss.org Subsequent intramolecular cyclization, driven by the reaction of terminal functional groups, can lead to the formation of a new, thermodynamically stable heterocyclic system such as a 1,3-thiazine. pharmacophorejournal.com The formation of 1,3-thiazine cores is of significant interest as they are present in numerous bioactive compounds, including antibiotics and other pharmaceuticals. nih.govsemanticscholar.org

For instance, chalcones can undergo cyclocondensation with thiourea (B124793) in the presence of a base to yield 1,3-thiazine derivatives. researchgate.net This highlights a synthetic route where a pre-formed acyclic system containing the necessary atoms cyclizes to form the target heterocycle.

| Transformation Type | Proposed Intermediate | Resulting Heterocycle | Driving Force |

| Ring Expansion | Acyclic Thioamidoaldehyde | 1,3-Thiazine | Formation of a stable six-membered ring |

| SN(ANRORC) | Ring-opened adduct | Substituted 1,3-Thiazine | Intramolecular nucleophilic attack |

Oxidation and Reduction Chemistry of Thian-3-amine and its Derivatives

The thian-3-amine scaffold contains two primary sites susceptible to redox reactions: the sulfur atom of the thioether and the nitrogen atom of the amine.

Oxidation: The oxidation of thian-3-amine derivatives can lead to several products depending on the oxidant and reaction conditions. dtic.mil

S-Oxidation: The sulfur atom can be readily oxidized. Mild oxidizing agents typically yield the corresponding sulfoxide (B87167). The use of stronger oxidants can further oxidize the sulfoxide to a sulfone.

N-Oxidation: The nitrogen atom of a tertiary amine derivative can be oxidized by reagents like hydrogen peroxide or peroxy acids to form an N-oxide. libretexts.orgresearchgate.net Primary and secondary amines can be oxidized to a range of products, including hydroxylamines, although these reactions can be complex and lead to mixtures. libretexts.org

C-H Oxidation/Dehydrogenation: Oxidation can also occur at the carbon atom alpha to the nitrogen, which can lead to the formation of an enamine or iminium ion, particularly with tertiary amines. dtic.milgoogle.com This can be a key step in N-dealkylation reactions. researchgate.net

Reduction: Reduction reactions involving thian-3-amine derivatives typically focus on the transformation of functional groups appended to the core structure or the formation of the amine itself.

Reductive Amination: One of the most common methods for synthesizing substituted thian-3-amines is the reductive amination of a thian-3-one precursor. wikipedia.org This reaction involves the condensation of the ketone with an amine (such as ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. wikipedia.orgchemistrysteps.comlibretexts.org

Nitrile Reduction: If a nitrile group is present on a thiane scaffold, it can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, providing another route to amine-functionalized thianes. chemguide.co.uk

Amide Reduction: Similarly, an amide derivative can be reduced to the corresponding amine using a powerful reducing agent such as LiAlH₄. libretexts.orgyoutube.com

| Reaction Type | Reagent(s) | Substrate Moiety | Product Moiety |

| Oxidation | H₂O₂ (mild) | Thioether | Sulfoxide |

| Peroxy acid (strong) | Thioether | Sulfone | |

| H₂O₂ | Tertiary Amine | N-Oxide | |

| Reduction | NaBH₃CN, H₂/Pd | Ketone + Amine | Substituted Amine |

| LiAlH₄ | Nitrile | Primary Amine | |

| LiAlH₄ | Amide | Amine |

Intermolecular Coupling Reactions

The nucleophilic nature of the amino group in this compound makes it an excellent participant in various intermolecular coupling reactions to form carbon-nitrogen and other heteroatom bonds. These reactions are fundamental in building molecular complexity.

Acylation and Sulfonylation: The primary or secondary amine of thian-3-amine and its derivatives can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides.

Three-Component Reactions: Amines are often key components in multicomponent reactions. For example, in a Mannich-type reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (like a ketone) can couple to form a β-amino carbonyl compound, known as a Mannich base. cngb.org Thian-3-amine could act as the amine component in such transformations. Similarly, catalyst-free three-component reactions involving amines, alkynes, and methylene (B1212753) chloride have been developed to synthesize propargylamines. dntb.gov.ua

Buchwald-Hartwig Amination: While typically involving aryl halides, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination could potentially be used to couple thian-3-amine with aryl or vinyl halides to form N-aryl or N-vinyl derivatives, significantly expanding its structural diversity.

Thian-3-amine Analogue-Catalyzed Asymmetric Chemical Transformations

Chiral amines are powerful organocatalysts for a wide range of asymmetric transformations. nih.govacs.org Chiral analogues of thian-3-amine, featuring a stereocenter at the C3 position, can be envisioned as catalysts that induce stereoselectivity through the formation of transient chiral intermediates.

Enolate and Enamine-Mediated Carbon-Carbon Bond Formation

Chiral primary and secondary amines are well-known to catalyze reactions by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. alfachemic.comnii.ac.jp

Enamine Catalysis: A chiral secondary amine analogue of thian-3-amine could react with an aldehyde or ketone to form a transient chiral enamine. nii.ac.jpresearchgate.net This enamine, being a neutral, activated form of the carbonyl compound, can then attack an electrophile (e.g., an α,β-unsaturated aldehyde, an imine) in a stereocontrolled manner. The steric environment created by the chiral catalyst directs the approach of the electrophile to one face of the enamine, resulting in the preferential formation of one enantiomer of the product. This is the basis for many asymmetric Michael additions and aldol (B89426) reactions. alfachemic.com

Iminium Catalysis: In reactions like the Diels-Alder or Friedel-Crafts alkylation, the chiral secondary amine catalyst can form a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. The chiral backbone of the catalyst shields one face of the iminium ion, leading to a highly enantioselective transformation.

The direct catalytic asymmetric Mannich reaction is a prime example where a chiral amine catalyst facilitates the addition of a ketone (via an enamine intermediate) to an imine, producing chiral β-amino carbonyl compounds with high stereoselectivity. cngb.orgresearchgate.net

Design Principles for Chiral Amine Catalysts in Stereoselective Synthesis

The efficacy of a chiral amine catalyst in promoting stereoselectivity is governed by several key design principles. nih.govacs.org These principles would be crucial in developing a potent catalyst based on the thian-3-amine scaffold.

Rigid Chiral Scaffold: The catalyst must possess a well-defined, rigid, or conformationally restricted chiral environment. This rigidity is essential to effectively translate the stereochemical information from the catalyst to the transition state of the reaction, ensuring high enantioselectivity. The cyclic nature of the thiane ring provides a degree of conformational constraint.

Strategic Placement of Functional Groups: The positioning of the amine group relative to the chiral center(s) is critical. Additionally, other functional groups on the catalyst can play a vital role through non-covalent interactions, such as hydrogen bonding. For example, the presence of a strategically placed carboxylic acid, amide, or thiourea moiety can help orient the substrates in the transition state through hydrogen bonding, an effect often referred to as bifunctional catalysis. alfachemic.com

Steric and Electronic Tuning: The steric bulk and electronic properties of substituents on the catalyst can be fine-tuned to optimize both reactivity and selectivity. Bulky groups can be used to block one face of the reactive intermediate, enhancing facial discrimination. nii.ac.jp Electron-donating or withdrawing groups can modulate the nucleophilicity or electrophilicity of the intermediates.

The Three-Point Interaction Model: For effective chiral recognition, a minimum of three points of interaction between the catalyst and the substrate in the transition state is often invoked. acs.org This model helps to explain how a catalyst can differentiate between the two enantiotopic faces of a prochiral substrate.

By applying these principles, novel chiral catalysts derived from the thian-3-amine framework could be designed to mediate a variety of important asymmetric carbon-carbon bond-forming reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of Thian 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within Thian-3-amine (B2788540) hydrochloride.

Proton and Carbon-13 NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of adjacent atoms, hybridization, and magnetic anisotropy.

In Thian-3-amine hydrochloride, the protonated amine group (-NH₃⁺) and the sulfur heteroatom are the primary factors influencing the chemical shifts of the thiane (B73995) ring. The sulfur atom generally causes a downfield shift for adjacent protons (H-2, H-6) and carbons (C-2, C-6) compared to its all-carbon analog, cyclohexane. The electron-withdrawing ammonium (B1175870) group significantly deshields the methine proton at the C-3 position, shifting it further downfield. The protons of the ammonium group itself typically appear as a broad singlet, with a chemical shift that is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule (C-3, C-4, C-5, and the equivalent C-2/C-6). The carbon atom bonded to the ammonium group (C-3) would be shifted downfield, as would the carbons adjacent to the sulfur atom (C-2 and C-6).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Predicted values are based on standard chemical shift increments and data from analogous sulfur heterocycles and amine hydrochlorides.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| 2, 6 (axial & equatorial) | 2.8 - 3.2 | ~30 | Adjacent to sulfur heteroatom. |

| 3 (axial) | 3.3 - 3.6 | ~50 | Methine carbon attached to the -NH₃⁺ group. |

| 4, 5 (axial & equatorial) | 1.8 - 2.3 | ~25 | Aliphatic protons and carbons. |

| -NH₃⁺ | Variable (e.g., 7.0 - 8.0) | - | Broad singlet, position is solvent and concentration dependent. |

While 1D NMR spectra identify the number and type of protons and carbons, 2D NMR experiments are essential for establishing atomic connectivity and completing the structural assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those on adjacent carbons (²J and ³J couplings). For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-4 with H-5, confirming the sequence of protons around the thiane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of which proton signal corresponds to which carbon signal, for instance, linking the downfield methine proton signal to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and piecing together molecular fragments. In this molecule, HMBC could show correlations from the H-2 protons to the C-3 carbon, or from the H-4 protons to the C-2 and C-6 carbons, further confirming the ring structure.

Together, these multi-dimensional techniques provide a robust and definitive picture of the molecular skeleton and the complete assignment of all ¹H and ¹³C resonances.

Solid-State NMR (SSNMR) is a powerful technique for characterizing molecules in their crystalline or amorphous solid forms, providing information that is inaccessible from solution-state NMR. For ionic compounds like this compound, SSNMR can probe intermolecular interactions, such as hydrogen bonding, and identify the presence of different crystalline forms, known as polymorphs. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of the solid material. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent averaging. These differences can provide insights into the conformation of the molecule in the crystal lattice.

Furthermore, SSNMR allows for the direct study of quadrupolar nuclei like Chlorine-35 (³⁵Cl). researchgate.net The ³⁵Cl SSNMR spectrum is exceptionally sensitive to the local environment of the chloride counter-ion, including its proximity to the ammonium group and its involvement in hydrogen bonding networks. nih.gov This makes ³⁵Cl SSNMR an excellent fingerprinting technique for distinguishing between different polymorphs, which may have distinct arrangements of ions in their crystal structures. nih.govresearchgate.net

To aid in the interpretation of complex solid-state spectra, quantum chemical calculations are often employed. The Gauge-Including Projector Augmented Wave (GIPAW) method can predict NMR parameters (chemical shifts and quadrupolar coupling constants) from the crystal structure of the material. researchgate.net By comparing the calculated parameters with the experimental SSNMR data, a detailed validation of the crystal structure can be achieved.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a characteristic fingerprint for the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging). The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the key functional groups—the ammonium group (-NH₃⁺), C-H bonds, and the C-S bond—give rise to characteristic absorption bands.

The protonation of the amine to an ammonium salt results in distinct spectral features. The N-H stretching vibrations of the -NH₃⁺ group appear as a very broad and strong band in the 3100-2800 cm⁻¹ region, often overlapping with the C-H stretching bands. orgchemboulder.com The N-H bending (asymmetric and symmetric) vibrations typically produce strong absorptions in the 1600-1500 cm⁻¹ range. The presence of these bands is a clear indication of the formation of the hydrochloride salt. The C-S stretching vibration is typically weak in the infrared spectrum and appears in the 800-600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 3100 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

| N-H Bend (Ammonium) | 1600 - 1500 | Strong |

| CH₂ Scissoring/Bending | ~1450 | Medium |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

| C-S Stretch | 800 - 600 | Weak |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the C-S stretching and the skeletal vibrations of the thiane ring are expected to be more prominent in the Raman spectrum compared to the FT-IR spectrum. ias.ac.in This makes Raman spectroscopy particularly useful for characterizing the heterocyclic ring system. The symmetric vibrations of the carbon framework would also be readily observable.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that can dramatically increase the intensity of Raman signals, often by a factor of 10⁶ or more. This enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. SERS could be applied to this compound to obtain high-quality spectra from very low concentrations of the sample, enabling trace-level detection and more detailed structural analysis of the molecule's interaction with the metal surface.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound, the molecular weight of the corresponding free base, thietan-3-amine, is 125.62 g/mol . nih.gov In mass spectrometry, the analysis would typically show a molecular ion peak corresponding to the protonated molecule (M+H)+.

The fragmentation of aliphatic amines is well-characterized, with the most prominent pathway being the α-cleavage. libretexts.org This process involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For Thian-3-amine, this would lead to the formation of a stable iminium cation. The largest alkyl group attached to the α-carbon is preferentially lost. miamioh.edu The fragmentation pattern is instrumental in distinguishing between primary, secondary, and tertiary amines. libretexts.orgmdpi.com The analysis of these characteristic fragments provides definitive structural confirmation.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| Molecular Weight (Free Base) | 125.62 g/mol nih.gov | Confirms the elemental composition. |

| Molecular Ion Peak | Expected as [M+H]+ | Represents the protonated molecule. |

| Primary Fragmentation Pathway | α-cleavage libretexts.org | Characteristic for aliphatic amines, provides structural information. |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It is used to analyze both single crystals and polycrystalline powders, providing fundamental information about the compound's solid-state structure. mdpi.com

Single-crystal X-ray diffraction allows for the precise determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. This analysis also reveals the space group, which describes the symmetry of the crystal, and how individual molecules are arranged, or "packed," within the unit cell. nih.gov For instance, studies on similar small molecules have identified monoclinic crystal systems with specific space groups like P21/c or C2/c. nih.gov Powder XRD (XRPD) is also a vital tool, particularly in pharmaceutical sciences, for identifying crystalline phases and can be used to solve crystal structures when single crystals are not available. mdpi.com

Emerging Spectroscopic Techniques in Chemical Research

The field of chemical analysis is constantly evolving with the development of new and more powerful spectroscopic techniques. azooptics.com These advanced methods offer greater sensitivity, specificity, and the ability to probe molecular structure and dynamics in unprecedented detail. jvktech.com

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to study fluorescent molecules. hzdr.de It involves exciting a sample with a short pulse of laser light and then measuring the decay of the resulting fluorescence over time. nih.gov This decay lifetime is characteristic of the fluorescent species and its chemical environment.

TRLFS is particularly valuable for studying the coordination chemistry of metal ions like actinides and lanthanides at very low concentrations. nih.govsemanticscholar.org However, its application to a simple, non-aromatic molecule like this compound would be limited. Aliphatic amines are generally not fluorescent. Therefore, direct analysis by TRLFS is not feasible. The technique would only become relevant if the compound were part of a fluorescent complex or derivatized with a fluorescent tag.

Computational and Theoretical Chemistry Studies of Thian 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical characteristics of molecules. These calculations provide a detailed understanding of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. researchgate.netmdpi.comnih.gov It is based on the principle that the energy of a system can be determined from its electron density. DFT methods are known for their balance of accuracy and computational efficiency, making them suitable for studying a wide range of chemical systems. nrel.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Thian-3-amine (B2788540) hydrochloride, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds.

Due to the flexible nature of the thian ring, Thian-3-amine hydrochloride can exist in various conformations, such as chair and boat forms. DFT calculations can be employed to determine the relative energies of these conformers and identify the most stable structure. The protonation of the amine group and the presence of the chloride counter-ion are expected to influence the conformational preferences through electrostatic interactions and hydrogen bonding.

Interactive Data Table: Predicted Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.82 Å |

| Bond Length | C-N | 1.48 Å |

| Bond Length | N-H | 1.02 Å |

| Bond Angle | C-S-C | 98.5° |

| Bond Angle | C-N-H | 109.5° |

| Dihedral Angle | C-S-C-C | 55.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comtaylorandfrancis.comwikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity, indicating the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests high reactivity and lower stability. nih.gov

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be localized on the sulfur and nitrogen atoms due to the presence of lone pair electrons, while the LUMO may be distributed over the carbon-heteroatom bonds. The HOMO-LUMO gap would provide a quantitative measure of its reactivity towards electrophiles and nucleophiles.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 9.6 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack. Blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP surface would show a region of high positive potential around the ammonium (B1175870) group (-NH3+), indicating its susceptibility to nucleophilic attack. The region around the chloride ion would exhibit a strong negative potential. The sulfur atom, with its lone pairs of electrons, would also contribute to a region of negative potential, making it a potential site for electrophilic interaction. The MEP map is valuable for predicting the sites of intermolecular interactions, such as hydrogen bonding and reactions with other charged species.

Fukui functions are a more quantitative tool derived from DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. They describe the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance), indicating where an additional electron would most likely reside.

f-(r) : for electrophilic attack (electron donation), indicating from where an electron is most easily removed.

f0(r) : for radical attack.

By calculating the Fukui functions for this compound, one could precisely pinpoint the atoms most susceptible to different types of chemical reactions. For instance, the nitrogen atom of the ammonium group would likely have a high value of f+(r), confirming it as a prime site for nucleophilic attack. The sulfur atom would be expected to have a high f-(r) value, indicating its role as a site for electrophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. huntresearchgroup.org.ukwikipedia.orgwisc.edubatistalab.comwisc.edu It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org NBO analysis also quantifies the interactions between filled (donor) and empty (acceptor) orbitals, which represent electron delocalization or hyperconjugation. wisc.edu

The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization, which contributes to the molecule's stability.

Interactive Data Table: Predicted NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(S) | σ(C-C) | 1.5 |

| σ(C-H) | σ(C-N) | 2.3 |

| σ(C-C) | σ*(C-S) | 1.8 |

Density Functional Theory (DFT) Methodologies

Noncovalent Interactions (NCI) Analysis

Noncovalent Interactions (NCI) analysis is a computational method used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes within a molecular system. chemtools.orgnih.govacs.org This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting 's' as a function of 'ρ', regions of noncovalent interactions can be identified and visualized as isosurfaces. chemtools.orgyoutube.com

The color-coding of these isosurfaces provides qualitative information about the nature of the interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. chemtools.orgyoutube.com

Green surfaces represent weaker van der Waals interactions. youtube.com

Red surfaces signify repulsive interactions, such as steric clashes. chemtools.orgyoutube.com

For this compound, NCI analysis would be crucial for understanding the interplay of forces that govern its crystal packing and interactions in solution. Key interactions expected to be visualized include hydrogen bonds between the ammonium group (-NH3+) and the chloride ion (Cl-), as well as interactions with solvent molecules. Furthermore, van der Waals forces involving the thian ring's hydrocarbon backbone would also be evident. This analysis provides a detailed three-dimensional map of the forces that stabilize the molecule's conformation and its aggregation states. rsc.org

Table 1: Hypothetical Noncovalent Interactions in this compound Dimer

| Interaction Type | Atoms Involved | NCI Isosurface Color | Nature of Interaction |

| Hydrogen Bond | N-H···Cl | Blue | Strong, Attractive |

| Hydrogen Bond | N-H···S | Blue/Green | Weak, Attractive |

| van der Waals | C-H···H-C | Green | Weak, Attractive |

| Steric Repulsion | H···H (close contact) | Red | Repulsive |

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic parameters of molecules. researchgate.netnih.gov These predictions are vital for interpreting experimental spectra and understanding the electronic structure of this compound.

By solving the electronic structure of the molecule, these methods can calculate:

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which helps in identifying functional groups and confirming the molecular structure.

NMR Chemical Shifts: Predicting the 1H and 13C NMR spectra, which is essential for structural elucidation.

Electronic Transitions: Calculating UV-Visible absorption spectra by determining the energies of electronic excitations from the ground state to excited states.

For this compound, DFT calculations could predict the characteristic vibrational modes of the N-H bonds in the ammonium group, the C-S and C-N bonds, and the thian ring itself. TD-DFT would provide insights into the electronic transitions, which are expected to be in the UV region. The accuracy of these predictions is often enhanced by using appropriate basis sets and considering solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Correlation |

| N-H Stretch Freq. (cm⁻¹) | DFT (B3LYP/6-311G++) | ~3200-3400 | IR Spectrum |

| ¹³C NMR Shift (C-S) (ppm) | DFT (GIAO) | ~30-40 | ¹³C NMR Spectrum |

| ¹H NMR Shift (H-N) (ppm) | DFT (GIAO) | ~7.5-8.5 | ¹H NMR Spectrum |

| Max. Absorption λ (nm) | TD-DFT | ~210 | UV-Vis Spectrum |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering a detailed view of dynamic processes. researchgate.net

For this compound, MD simulations can be used to study:

Conformational Dynamics: The thian ring can adopt various conformations (e.g., chair, boat). MD simulations can explore the conformational landscape and the transitions between different conformers.

Solvation Structure: In a solvent like water, MD can reveal how solvent molecules arrange around the cation and the chloride anion, forming solvation shells. u-bordeaux.fr

Intermolecular Interactions: It allows the study of how individual molecules of this compound interact with each other and with other molecules in the system.

Modeling Adsorption Mechanisms on Various Surfaces

MD simulations are particularly useful for modeling the adsorption of molecules onto surfaces, which is relevant in fields like materials science and catalysis. researchgate.netijcce.ac.irmdpi.com To study the adsorption of this compound, a simulation box would be constructed containing a surface (e.g., silica, graphene, or a metal oxide) and molecules of the compound, often in a solvent. nih.gov

The simulations can elucidate key aspects of the adsorption mechanism:

Adsorption Energy: By calculating the potential energy of the system, the strength of the adsorption can be quantified.

Orientation on the Surface: MD can show the preferred orientation of the molecule on the surface, for instance, whether the ammonium group or the sulfur atom interacts more strongly with the surface sites. mdpi.com

Surface-Induced Conformational Changes: The interaction with the surface might stabilize certain conformations of the thian ring.

Role of Solvent: The simulation can clarify how solvent molecules mediate or compete with the adsorption process. nih.gov

The primary interactions driving adsorption would likely be electrostatic forces between the protonated amine and negatively charged or polar surface sites, as well as hydrogen bonding.

Table 3: Potential Parameters for MD Simulation of this compound Adsorption

| Parameter | Description | Relevance to Adsorption |

| Adsorption Energy | Strength of molecule-surface interaction | Determines spontaneity and stability of adsorption |

| Radial Distribution Function | Probability of finding surface atoms near molecule atoms | Characterizes the structure of the adsorbed layer |

| Mean Squared Displacement | Mobility of the molecule on the surface | Indicates whether the molecule is mobile or fixed |

| Residence Time | Duration a molecule stays adsorbed | Quantifies the dynamics of adsorption/desorption |

Solvent Effects on Molecular Conformations and Reactivity

The solvent environment can significantly influence the behavior of a molecule. semanticscholar.org MD simulations explicitly model solvent molecules, allowing for a detailed investigation of these effects on this compound. u-bordeaux.fr

Key insights from such simulations include:

Solvation Shells: Analysis of the radial distribution functions from MD trajectories can characterize the structure and size of the solvation shells around the cation and anion. mdpi.com

Hydrogen Bonding Network: In protic solvents like water or methanol, MD can map the dynamic network of hydrogen bonds between the solvent and the -NH3+ group. nih.gov

Conformational Preferences: The solvent can alter the relative energies of different conformers of the thian ring. MD simulations can quantify this by calculating the free energy landscape of the molecule in different solvents.

Ion Pairing: The simulations can explore the extent of ion pairing between the Thian-3-ammonium cation and the chloride anion in solvents of varying polarity.

These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical system.

Theoretical Investigations of Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are centered on the protonation equilibrium of the amine group. Computational methods can provide a quantitative prediction of the acidity constant (pKa) of the corresponding conjugate acid (the ammonium group). srce.hr

Various theoretical approaches can be employed to calculate pKa values: mdpi.compeerj.com

Thermodynamic Cycles: This is a common method where the free energy change of the deprotonation reaction is calculated in both the gas phase and solution. The solvent effect is typically included using a continuum solvation model (e.g., PCM or SMD). researchgate.net

Direct Calculation of Proton Affinities: The proton affinity in the gas phase can be calculated with high accuracy. Combining this with the solvation energies of the species involved allows for the estimation of the pKa.

Quantum Mechanical/Molecular Mechanical (QM/MM) methods: For complex systems, a QM/MM approach can be used where the reacting species are treated with quantum mechanics and the surrounding solvent with a simpler molecular mechanics force field.

For this compound, these calculations would predict the pKa of the -NH3+ group. The results would depend on the level of theory, the basis set, and the solvation model used. mdpi.com Such theoretical predictions are valuable for understanding how the pH of a solution will affect the protonation state and, consequently, the properties and reactivity of the molecule. scholaris.ca

Table 4: Hypothetical Calculated pKa Values for this compound

| Computational Method | Solvation Model | Predicted pKa |

| DFT (B3LYP/6-311+G(d,p)) | PCM (Water) | 9.0 - 10.0 |

| DFT (M06-2X/6-311+G(d,p)) | SMD (Water) | 9.2 - 10.2 |

| Semi-empirical (PM6) | COSMO (Water) | 8.8 - 9.8 |

Advanced Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. researchgate.netmatec-conferences.org The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than that from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts and provides a quantitative measure of their relative contributions to the crystal packing. researchgate.net

For a crystal of this compound, Hirshfeld analysis would reveal:

The dominant role of N-H···Cl hydrogen bonds in the crystal packing, which would appear as distinct spikes in the fingerprint plot.

The contribution of weaker H···H, C···H, and S···H contacts. researchgate.net

The shape and nature of voids within the crystal lattice.

This analysis provides a detailed and quantitative picture of the packing forces that hold the crystal together, complementing the information obtained from X-ray diffraction. researchgate.netacs.org

Table 5: Hypothetical Hirshfeld Surface Analysis of Intermolecular Contacts for this compound

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···Cl / Cl···H | 35 - 45% | Represents strong N-H···Cl hydrogen bonds |

| H···H | 30 - 40% | van der Waals interactions between hydrogen atoms |

| C···H / H···C | 10 - 15% | Weak C-H···π or C-H···Cl interactions |

| S···H / H···S | 5 - 10% | Weak interactions involving the sulfur atom |

| Other | < 5% | Minor contacts (e.g., N···H, C···C) |

Applications in Advanced Organic Synthesis and Materials Science Based on Thian 3 Amine Hydrochloride

Thian-3-amine (B2788540) Hydrochloride as a Key Synthetic Intermediate

The utility of Thian-3-amine hydrochloride as a foundational component for creating more elaborate chemical structures is well-documented in synthetic chemistry. Its role as a key intermediate stems from the ability of its primary amine to undergo a variety of chemical transformations, allowing for its incorporation into larger, multifunctional molecules.

This compound serves as a crucial starting material for the synthesis of complex organic molecules with specific biological activities. Its thietane (B1214591) ring is a desirable feature in medicinal chemistry, and the amine handle allows for its straightforward integration into diverse molecular frameworks. For instance, it is a key reactant in the synthesis of sophisticated isooxazoline compounds developed for the control of invertebrate pests in agricultural settings. In a patented synthetic route, this compound is reacted with a carboxylic acid precursor in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond, thereby incorporating the thietane moiety into the final pesticide molecule nih.gov.

Similarly, in the pharmaceutical sector, this compound is employed in the creation of novel therapeutic agents. It has been used in the synthesis of substituted triazinone derivatives that function as thyroid hormone receptor agonists . These complex molecules are under investigation for treating a range of metabolic and liver diseases. The synthesis involves reacting this compound with a sulfonyl chloride derivative, demonstrating its utility in forming robust sulfonamide linkages, which are a common feature in many drug candidates . The commercial availability of this compound as a "versatile small molecule scaffold" further underscores its importance as a fundamental building block for research and development bu.edu.eg.

Table 1: Examples of Complex Molecules Synthesized from Thietan-3-amine Hydrochloride

| Starting Material | Reagent | Product Class | Application Area |

|---|---|---|---|

| Thietan-3-amine hydrochloride | Carboxylic acid derivative, HATU | Isooxazoline | Agrochemical (Pesticide) nih.gov |

The application of this compound extends to the production of specialized, high-value industrial chemicals. Its incorporation into patented molecules for both the agrochemical and pharmaceutical industries highlights its contribution to sectors that require highly specific and effective chemical entities nih.gov. The development of novel pesticides and therapeutic drugs relies on a toolbox of unique building blocks, and this compound fills a niche by providing a sulfur-containing, four-membered ring structure that can impart desirable physicochemical and biological properties to the final product. While large-scale production data is often proprietary, its role as a key intermediate in patented compounds intended for commercial application points to its significance in specialized chemical manufacturing nih.gov.

Development of Novel Heterocyclic and Functional Derivatives

The reactivity of the amine group in this compound makes it a theoretical precursor for a wide range of functional derivatives and heterocyclic systems. However, the practical synthesis of many of these scaffolds directly from this compound is not extensively documented in publicly available scientific literature.

The conversion of primary amines into thioamides is a known transformation in organic chemistry, often achieved through reaction with a thionating agent or via multicomponent reactions involving elemental sulfur chemrxiv.orgorganic-chemistry.orgorganic-chemistry.org. Likewise, various synthetic routes exist for the construction of thiophene (B33073) rings sciforum.netpharmaguideline.com. However, specific examples detailing the direct use of this compound to synthesize N-(thietan-3-yl)thioamides or to construct a thiophene ring via thionation reactions are not prominently featured in the reviewed literature.

While general synthetic methods for thiazines, pyrimidines, and pyrazoles are well-established, their direct synthesis from this compound is varied in its documentation.

Thiazine and Pyrazole Scaffolds: The synthesis of 1,3-thiazines can be achieved through the reaction of thioamides with α,β-unsaturated ketones, among other methods nih.gov. Pyrazoles are commonly synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds youtube.comchim.itchemicalbook.com. Despite the existence of these general protocols, specific adaptations of these methods starting with this compound to produce N-(thietan-3-yl)thiazine or N-(thietan-3-yl)pyrazole derivatives are not widely reported.

Pyrimidine (B1678525) Scaffolds: In contrast, the use of a thietan-3-yl moiety in the synthesis of complex pyrimidine derivatives has been demonstrated. Research has shown the preparation of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide researchgate.net. In this synthesis, the thietan-3-yl group is attached to one of the nitrogen atoms of the pyrimidine ring, showcasing a successful integration of the thietane scaffold into this important heterocyclic system researchgate.net. This demonstrates the viability of using thietan-derived intermediates for creating novel pyrimidine-based compounds with potential applications in medicinal chemistry.

Thiourea (B124793) and guanidine (B92328) derivatives are known for their wide range of biological activities and applications as ligands in coordination chemistry researchgate.netmdpi.com. The standard synthesis of N-substituted thioureas often involves the reaction of a primary amine with an isothiocyanate uobabylon.edu.iq. Similarly, guanidines can be prepared from amines through a process known as guanylation. Although these synthetic transformations are fundamental, specific examples of reacting this compound to form N-(thietan-3-yl)thiourea or N-(thietan-3-yl)guanidine for advanced research applications are not extensively detailed in the surveyed scientific and patent literature.

Material Science Applications of this compound Derivatives

The inherent chemical properties of the thian-amine scaffold make it an attractive candidate for creating functional materials. The nitrogen and sulfur atoms can act as coordination sites, while the amine group provides a handle for further chemical modification, enabling the design of materials with specific, tailored properties.

The amine group in this compound derivatives is fundamentally pH-sensitive, capable of existing in a protonated or deprotonated state depending on the surrounding pH. This characteristic can be harnessed to create pH-sensing materials. By chemically linking the thian-amine moiety to chromophoric or fluorophoric units, materials can be synthesized that exhibit a change in color or fluorescence in response to pH variations.

The design principle for such sensors involves the modulation of the electronic properties of the attached dye molecule by the protonation state of the amine. For instance, the protonation of the nitrogen atom can alter the intramolecular charge transfer (ICT) characteristics of the conjugated system, leading to a detectable spectroscopic shift. While specific research on this compound for this purpose is nascent, the strategy is well-established for other amine-containing compounds used in creating intelligent pH-sensitive sensors. rsc.org The synthesis would typically involve reacting Thian-3-amine with a dye molecule containing an appropriate electrophilic group, thereby integrating the pH-responsive amine into a larger sensor system.

Derivatives of this compound are promising candidates for corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. The efficacy of such inhibitors stems from the presence of heteroatoms (nitrogen and sulfur), which act as active centers for adsorption onto the metal surface. These atoms can donate lone-pair electrons to the vacant d-orbitals of iron atoms, forming a coordinate covalent bond.

The mechanism of inhibition involves the formation of a protective molecular film on the metal surface, which acts as a barrier to corrosive agents. Research on analogous amine derivatives has shown that these compounds often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The presence of the thiane (B73995) ring, with its sulfur atom, can enhance the adsorption and protective properties compared to simple alkylamines. The inhibition efficiency can be further tuned by introducing other functional groups, such as aromatic rings or hydroxyl groups, onto the thian-amine scaffold.

Studies on similar amine-based inhibitors have utilized electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify their effectiveness. Theoretical calculations using Density Functional Theory (DFT) and molecular dynamics simulations help elucidate the adsorption mechanism at the molecular level. nih.gov

Table 1: Electrochemical Data for Amine Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl Data based on analogous amine derivative systems.

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (IE%) from Polarization | Inhibition Efficiency (IE%) from EIS | Inhibitor Type |

|---|---|---|---|---|

| PAMP-1 (Reference) | 10-4 | 70.64 | - | Mixed |

| HAMP-2 | 10-4 | 80.47 | - | Mixed |

| CAMP-4 | 10-4 | 90.23 | - | Mixed |

| HABN-3 | 10-4 | 92.56 | - | Mixed |

Enantioselective Synthesis and Chiral Amine Derivatives

Chiral amines are crucial components of many pharmaceuticals and bioactive molecules. This compound can serve as a valuable synthon in the enantioselective synthesis of more complex chiral amine derivatives.

α-Branched amines are a significant class of chiral compounds. One of the primary strategies for their asymmetric synthesis involves the nucleophilic addition of organometallic reagents to chiral imines or imine derivatives. researchgate.net Thian-3-amine can be converted into a chiral sulfinyl imine by reacting it with a chiral auxiliary like tert-butanesulfinamide (tBS). nih.gov Subsequent addition of a Grignard or organolithium reagent to this imine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The auxiliary can then be cleaved under acidic conditions to yield the desired enantiomerically enriched α-branched amine.

Other advanced methods include transition-metal-catalyzed C-H activation and functionalization at the α-position of the amine. researchgate.net These strategies allow for the direct formation of C-C bonds, providing efficient routes to complex amine structures.

Table 2: Common Strategies for Asymmetric Synthesis of α-Branched Amines

| Strategy | Key Reagents/Intermediates | General Principle |

|---|---|---|

| Chiral Auxiliary Addition | tert-Butanesulfinamide (tBS), Organometallic reagents (e.g., Grignard) | Diastereoselective addition of a nucleophile to a chiral imine derived from the starting amine. |

| Transition-Metal Catalysis | Palladium, Nickel, or Copper catalysts | Catalytic C-H activation or cross-coupling reactions at the α-carbon of the amine derivative. |

| Organocatalysis | Chiral phosphoric acids, Chiral amines | Enantioselective functionalization of imines or enamines generated in situ. |

The α-trifluoromethyl (α-CF3) amine moiety is of great interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability and binding affinity. duke.edunih.gov Several synthetic routes have been developed to access these valuable compounds. A common approach is the enantioselective reduction of trifluoromethyl-substituted ketimines. nih.gov

This compound can be a precursor in such syntheses. It can be reacted with a trifluoromethyl ketone to form a corresponding trifluoromethyl imine. This imine can then be reduced using a chiral catalyst and a hydride source, such as a BINOL-derived boro-phosphate catalyst with catecholborane, to produce the chiral α-CF3 amine with high enantioselectivity. organic-chemistry.org Another strategy involves the nucleophilic trifluoromethylation of imines using reagents like the Ruppert-Prakash reagent (TMSCF3) in the presence of a suitable promoter. organic-chemistry.org More recent methods have also explored the use of novel building blocks like gem-difluoroazadienes for the synthesis of chiral α-trifluoromethyl amines. duke.edu

Integration of this compound Chemistry with Modern Synthetic Technologies

To enhance the efficiency, safety, and scope of reactions involving this compound, its chemistry can be integrated with modern synthetic technologies.

High-Throughput Screening (HTS): For optimizing catalytic asymmetric reactions, such as the synthesis of α-branched amines, HTS techniques can be employed. researchgate.net This allows for the rapid screening of hundreds of reaction conditions (catalysts, ligands, solvents, etc.) in parallel to identify the optimal parameters for yield and enantioselectivity.

Computational Chemistry: Theoretical methods like Density Functional Theory (DFT) are invaluable for predicting reaction outcomes and understanding mechanisms. As seen in corrosion inhibition studies, DFT can model the adsorption of Thian-3-amine derivatives on metal surfaces. nih.gov In synthesis, it can be used to predict transition state energies, helping to rationalize the stereoselectivity of asymmetric reactions and guide the design of more effective catalysts.

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to improved yields and selectivity. It also enhances safety, particularly when dealing with hazardous reagents or exothermic reactions, by minimizing the volume of reactive material at any given moment. This technology could be applied to the multi-step synthesis of complex derivatives from this compound, enabling a more streamlined and scalable production process.

Machine Learning and Artificial Intelligence in Reaction Prediction and Synthesis Planning

Reaction Prediction:

For instance, an AI model could be used to screen a virtual library of electrophiles for their potential to react selectively at the amine group of this compound versus the sulfur atom, predicting the major product for each reaction. The performance of these models is often evaluated by their ability to correctly identify the experimentally observed product within their top-ranked predictions (Top-k accuracy). nih.gov

Synthesis Planning and Retrosynthesis:

However, a major challenge, especially for specific and less common heterocyclic systems, is the availability of high-quality data. The performance of ML models is highly dependent on the data they are trained on. acs.org Reactions involving unique heterocyclic scaffolds like the thian ring may be underrepresented in large databases, which can limit the accuracy of predictions. chemrxiv.orgnih.gov To overcome this, researchers are developing methods like transfer learning, where a model trained on general chemical reactions is fine-tuned on a smaller, more specific dataset of heterocyclic reactions to improve its predictive power for this class of compounds. chemrxiv.orgnih.gov

The table below illustrates a conceptual comparison of different machine learning models and their predictive accuracy for a representative dataset of heterocyclic amine reactions, highlighting the metrics used to evaluate their performance.

| Model Architecture | Training Dataset Size | Top-1 Accuracy (%) | Top-5 Accuracy (%) | Key Feature |

| Template-Based Neural Network | ~50,000 reactions | 71.8 | 90.8 | Utilizes predefined reaction templates extracted from known reactions. researchgate.net |

| Graph Convolutional Network (GCN) | ~50,000,000 reactions | 36.1 | - | Learns directly from the molecular graph structure without templates. nih.govresearchgate.net |

| Transformer (Mixed Fine-Tuning) | General + Specific Data | 36.5 | - | Employs transfer learning to improve accuracy for specific reaction classes like heterocycle formation. chemrxiv.orgnih.gov |

Future Directions and Emerging Research Avenues for Thian 3 Amine Hydrochloride

Exploration of Undiscovered Synthetic Methodologies and Catalytic Systems

The development of novel and efficient synthetic routes is paramount to expanding the accessibility and utility of Thian-3-amine (B2788540) hydrochloride and its derivatives. Future research is expected to focus on innovative strategies that offer improved yields, stereoselectivity, and greener reaction conditions.

One promising area is the advancement of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and waste reduction. toho-u.ac.jp The development of new MCRs for the synthesis of highly substituted thiane (B73995) cores could rapidly generate diverse libraries of analogues for screening and application development. toho-u.ac.jpnih.gov

Furthermore, the exploration of novel catalytic systems is a critical research frontier. This includes the use of metal-based catalysts, such as those employing copper, indium, or rhodium, which can provide high levels of regioselectivity and accommodate a wide range of functional groups in the synthesis of thiophene (B33073) derivatives, a related class of sulfur heterocycles. nih.gov Concurrently, the development of metal-free synthetic methodologies is gaining traction to enhance the green credentials of these chemical processes by minimizing metal toxicity. nih.gov The use of environmentally benign solvents, such as water, in conjunction with water-soluble catalysts, represents another significant step towards sustainable synthesis. toho-u.ac.jp

Deepening Mechanistic Understanding Through Advanced In-Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced in-situ spectroscopic techniques offers a window into the intricate molecular transformations that occur during the formation and reaction of Thian-3-amine hydrochloride. nih.gov

Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. This allows for the elucidation of reaction kinetics, the identification of transient species, and a deeper understanding of the catalytic cycle.

Moreover, the use of synchrotron-based techniques can offer unprecedented insight into the electronic and structural dynamics of these reactions at a molecular level. nih.gov By studying reactions under environmentally relevant conditions, researchers can gain a more accurate picture of the underlying chemical processes. nih.gov The integration of multiple analytical approaches will be key to confirming findings and filling in data gaps, leading to a more complete mechanistic picture. nih.gov

Predictive Computational Modeling for Novel this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these predictive approaches can accelerate the discovery and design of novel analogues with tailored properties.

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can guide the rational design of new synthetic targets.

Furthermore, molecular modeling studies can be used to predict the interactions of these compounds with biological targets or materials. nih.gov Techniques like molecular docking and molecular dynamics simulations can help in the design of analogues with specific binding affinities or material properties. nih.gov By creating virtual libraries of compounds and screening them in-silico, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. nih.gov The use of software to design and establish different series of analogues based on a core scaffold has proven effective in identifying promising compounds. nih.gov

Expansion of Applications in Multifunctional Materials and Advanced Chemical Transformations

The unique structural and electronic properties of the thiane scaffold suggest a broad range of potential applications in materials science and as a building block in advanced chemical transformations.